

# A Head-to-Head Comparison of Leading PRMT3 Allosteric Inhibitors

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Compound of Interest		
Compound Name:	PRMT3-IN-5	
Cat. No.:	B15587382	Get Quote

In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 3 (PRMT3) has emerged as a compelling target. Its role in ribosome biogenesis and implications in various diseases have spurred the development of specific inhibitors. This guide provides a detailed head-to-head comparison of the most potent and well-characterized allosteric inhibitors of PRMT3, focusing on a series of compounds developed from a common chemical scaffold. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

## **Overview of PRMT3 Allosteric Inhibitors**

The allosteric inhibitors of PRMT3 discussed in this guide, including the prominent compound SGC707 (compound 4) and its analogs, function by binding to a novel allosteric site distinct from the substrate and cofactor binding pockets.[1][2] This mode of inhibition offers the potential for high selectivity over other methyltransferases. The discovery and optimization of this series have led to compounds with low nanomolar potency and significant cellular activity. [1][3][4]

## **Comparative Performance Data**

The following tables summarize the key quantitative data for the leading PRMT3 allosteric inhibitors, including their biochemical potency, cellular target engagement, and selectivity.

Table 1: Biochemical and Cellular Activity of PRMT3 Allosteric Inhibitors



Compound	Biochemical IC50 (nM)	Cellular Target Engagement EC50 (µM) in A549 Cells	Cellular Target Engagement EC50 (µM) in HEK293 Cells
SGC707 (4)	~10-36	2.0	1.8
Compound 29	~10-36	2.7	3.1
Compound 30	~10-36	Not Reported	Not Reported
Compound 36	~10-36	1.6	2.7
Compound 37	~10-36	4.9	5.2
Compound 49 (Negative Control)	2594 ± 129	Not Reported	Not Reported
Compound 50 (Negative Control)	>50,000	Not Reported	Not Reported
Compound 51 (Negative Control)	>50,000	No stabilization observed	No stabilization observed

Data sourced from Kaniskan et al., 2018.[1][2][3][4]

Table 2: Selectivity of PRMT3 Allosteric Inhibitors

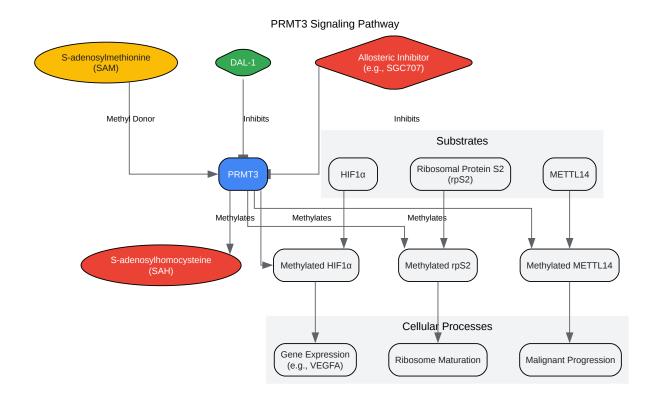
Compound	Selectivity Profile
Compound 29	Highly selective for PRMT3 over 31 other methyltransferases and 55 other protein targets.
Compound 30	Highly selective for PRMT3 over 31 other methyltransferases and 55 other protein targets.
Compound 36	Highly selective for PRMT3 over 31 other methyltransferases and 55 other protein targets.

Data sourced from Kaniskan et al., 2018.[1][2]



## **Signaling Pathways and Experimental Workflows**

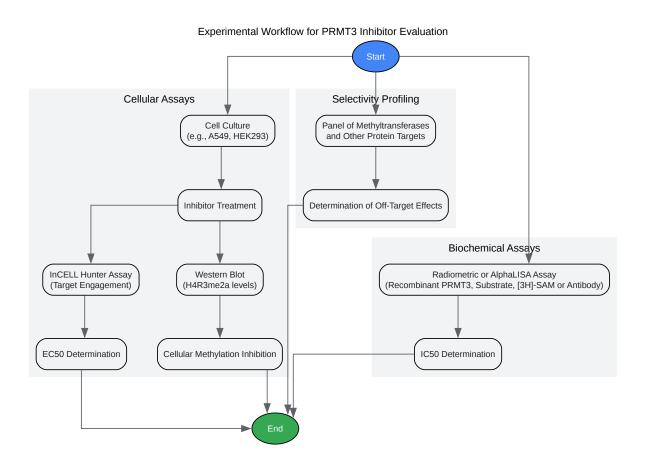
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the PRMT3 signaling pathway and a general experimental workflow.



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Figure 1: PRMT3 Signaling Pathway and Inhibition.





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